molecular formula C9H5NO6 B8666336 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro- CAS No. 80960-26-5

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro-

Cat. No.: B8666336
CAS No.: 80960-26-5
M. Wt: 223.14 g/mol
InChI Key: KWUIGWLZVAPWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro- is a useful research compound. Its molecular formula is C9H5NO6 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80960-26-5

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

2,2-dihydroxy-4-nitroindene-1,3-dione

InChI

InChI=1S/C9H5NO6/c11-7-4-2-1-3-5(10(15)16)6(4)8(12)9(7,13)14/h1-3,13-14H

InChI Key

KWUIGWLZVAPWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(C2=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitro-2,3-dihydro-1H-inden-1-one (4.00 g, 20.9 mmol) in 1,4-dioxane (40 ml) and glacial acetic acid (4 ml) was added with selenium dioxide (5.10 g, 46.03 mmol), and refluxed for 3 hrs. After filtration at high temperature, the filtrate was concentrated to afford 2,2-dihydroxy-4-nitro-2H-inden-1,3-dione (4.67 g, 100%). To a solution of 2,2-dihydoxy-4-nitro-2H-inden-1,3-dione (4.67 g, 20.9 mmol) in TFA (10 ml) was added isopropyl anisole (3.14 g, 20.9 mmol), followed by stirring at 60° C. for 6 hrs. The reaction mixture was concentrated in a vacuum, and extracted with aq. sodium bicarbonate and ethylacetate. The concentrated organic layer was purified using column chromatography (ethylacetate:hexane=1:4) to afford the title compound (1.19 mg, 16%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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